1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane

Nucleophilic substitution Leaving group ability Kinetics

1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane (CAS 1422558‑87‑9, MF C₁₀H₁₇Br, MW 217.15) is a 1,1‑disubstituted cyclohexane bearing a bromomethyl group and an allyl (prop‑2‑en‑1‑yl) side‑chain on the same ring carbon [REFS‑1]. This geminal arrangement places a potent alkylating electrophile and an olefin capable of radical‑addition, ene, or thiol‑ene chemistry in a fixed spatial relationship, creating a scaffold that is structurally distinct from simpler monofunctional cyclohexylmethyl bromides or isolated allyl cyclohexanes.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
Cat. No. B13245073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC=CCC1(CCCCC1)CBr
InChIInChI=1S/C10H17Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2
InChIKeyBVRCZZQKEISBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane – A Geminal Bromo-Allyl Cyclohexane Building Block for Differential Procurement


1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane (CAS 1422558‑87‑9, MF C₁₀H₁₇Br, MW 217.15) is a 1,1‑disubstituted cyclohexane bearing a bromomethyl group and an allyl (prop‑2‑en‑1‑yl) side‑chain on the same ring carbon [REFS‑1]. This geminal arrangement places a potent alkylating electrophile and an olefin capable of radical‑addition, ene, or thiol‑ene chemistry in a fixed spatial relationship, creating a scaffold that is structurally distinct from simpler monofunctional cyclohexylmethyl bromides or isolated allyl cyclohexanes.

1 Dual functionality: bromomethyl electrophile + allyl handle for orthogonal derivatization
2 Geminal quaternary carbon enforces conformational bias that may enhance SN2 accessibility
3 Fixed spatial relationship of reactive groups supports sequential, one‑pot transformations

Why 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane Cannot Be Replaced by a Simpler Cyclohexylmethyl Bromide or Allyl Cyclohexane


A conventional (bromomethyl)cyclohexane (CAS 2550‑36‑9) offers only a single electrophilic site, whereas 1‑allylcyclohexane (CAS 2157‑18‑8) provides only an olefin handle [REFS‑1]. 1‑(Bromomethyl)‑1‑(prop‑2‑en‑1‑yl)cyclohexane combines both functionalities on a quaternary carbon, enabling sequential or orthogonal transformations that cannot be replicated by a simple mixture of the two monofunctional analogs. The quaternary centre forces a well‑defined conformational bias that further modulates the reactivity of the bromomethyl group, a factor entirely absent in the mono‑substituted derivative [REFS‑2].

Mono‑functional (bromomethyl)cyclohexane or allylcyclohexane each provide only one reactive handle, preventing sequential orthogonal derivatization.

A physical mixture of the two mono‑functional analogs cannot replicate the fixed geminal arrangement; reaction order and conformational control may differ.

Analogues lacking the quaternary center (e.g., (bromomethyl)cyclohexane) exhibit negligible conformational bias, which may alter SN2 reactivity predictability.

Quantitative Evidence Guide: 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane Versus Closest Analogs


Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity in SN2 Displacement

Class‑level kinetic data establish that alkyl bromides undergo SN2 displacement approximately 30‑60 times faster than the corresponding alkyl chlorides under identical conditions, owing to the lower energy of the C–Br bond and superior leaving‑group ability of bromide [REFS‑1]. Applied to the identical 1,1‑disubstituted cyclohexane scaffold, the bromomethyl derivative is projected to be significantly more reactive than its chloromethyl analog (1‑(chloromethyl)‑1‑(prop‑2‑en‑1‑yl)cyclohexane), enabling shorter reaction times or lower temperatures during nucleophile introduction.

Leaving‑group reactivity
Class-level
30–60× faster SN2
Supports faster nucleophilic displacement vs chloro analog
Projected from alkyl halide series; direct measurement recommended.
Nucleophilic substitution Leaving group ability Kinetics

Conformational Bias Affects Accessibility of the CH₂Br Group in 1,1‑Disubstituted Cyclohexanes

In the closely related 1‑bromo‑1‑bromomethylcyclohexane system, NMR spectroscopy, X‑ray crystallography, and MM3 calculations demonstrated a clear free‑energy preference (~1.1–1.8 kcal·mol⁻¹) for the bromomethyl group to adopt the equatorial position when the geminal partner is a bulkier substituent [REFS‑1]. An equatorial CH₂Br is far more accessible for backside attack in SN2 reactions than the axial conformation, directly enhancing bimolecular substitution rates. By analogy, the prop‑2‑en‑1‑yl group in the target compound is expected to similarly force the bromomethyl group into the more reactive equatorial orientation, a distinction that does not exist for simple (bromomethyl)cyclohexane where the CH₂Br group experiences only minimal conformational bias.

Conformational bias
Reported
≥1.1 kcal·mol−1 equatorial preference
May improve SN2 accessibility and reactivity predictability
Inferred from 1‑bromo‑1‑bromomethylcyclohexane system.
Conformational analysis SN2 reactivity X‑ray crystallography

Orthogonal Reactivity: Allyl Handle Enables Thiol‑Ene Chemistry Inaccessible to Saturated Analogs

The allyl moiety of the target compound undergoes typical thiol‑ene radical addition with rate constants on the order of 10⁶ M⁻¹s⁻¹ for common thiols under photochemical initiation, whereas the saturated analog 1‑(bromomethyl)‑1‑propylcyclohexane shows no measurable addition under identical conditions [REFS‑1]. This bifunctional character allows the compound to serve first as a radical acceptor (via the allyl group) and subsequently as an SN2 electrophile (via the intact bromomethyl group), a sequential pathway that is impossible with either monofunctional comparator or with the propargyl analog, which engages in thiol‑yne chemistry with different regioselectivity and a second‑step rate constant approximately one order of magnitude lower.

Thiol‑ene reactivity
Class-level
106 M−1s−1 vs no reaction
Supports orthogonal allyl functionalization
Photoinitiated radical addition; saturated analogs unreactive.
Thiol‑ene click Radical addition Selectivity

Best Research and Industrial Application Scenarios for 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclohexane


Sequential Orthogonal Derivatization for Spirocycle Synthesis

The compound’s ability to first engage in a radical thiol‑ene reaction (via the allyl group) and then undergo a nucleophilic displacement of the bromide allows the construction of spirocyclic scaffolds in a single synthetic sequence [REFS‑1]. Competing monofunctional reagents would require separate allylation and alkylation steps, increasing step count and material cost.

Conformationally Biased Electrophile for Selective Alkylations

The strong equatorial preference of the bromomethyl group, inferred from the crystallographically characterised 1‑bromo‑1‑bromomethylcyclohexane system [REFS‑1], makes the target compound a superior electrophile for sterically demanding coupling partners, where even modest rate enhancements can dramatically improve conversion and selectivity.

Building Block for NOP Receptor Ligand Synthesis

Patent literature on substituted cyclohexyl NOP inhibitors frequently employs geminally disubstituted cyclohexane building blocks bearing both an electrophilic arm and an olefinic handle [REFS‑1]. The target compound maps directly onto these scaffolds, offering a direct entry into structure‑activity relationship exploration without extra synthetic manipulation.

Application
Selection Property
Validation Focus
Spirocycle synthesis via orthogonal derivatization
Bifunctional bromo‑allyl scaffold
Sequential radical addition then SN2 displacement
Sterically demanding alkylations
Conformationally biased equatorial bromomethyl
SN2 reactivity and selectivity under steric demand
NOP receptor ligand SAR exploration
Geminal disubstituted cyclohexane core
Scaffold mapping and direct derivatization
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